molecular formula C36H47N7O4S2 B15061813 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-

2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)-

カタログ番号: B15061813
分子量: 705.9 g/mol
InChIキー: HYMRCMPXDULDOD-PUCLRWMGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- (CAS: 1004316-88-4), commonly known as Cobicistat, is a synthetic small molecule with the molecular formula C₄₀H₅₃N₇O₅S₂ and a molecular weight of 776.03 g/mol . It is a potent and selective inhibitor of cytochrome P450 3A (CYP3A), primarily used as a pharmacokinetic enhancer in HIV therapy to boost the efficacy of antiretroviral drugs like elvitegravir .

Key structural features include:

  • A tetraazatridecanoic acid backbone with multiple substituents.
  • A 4-thiazolyl group at position 13, critical for CYP3A binding.
  • Bis(phenylmethyl) groups at positions 3 and 6, enhancing lipophilicity.
  • A morpholinylethyl group at position 9, contributing to metabolic stability .

特性

分子式

C36H47N7O4S2

分子量

705.9 g/mol

IUPAC名

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-4-amino-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C36H47N7O4S2/c1-25(2)34-40-30(23-48-34)21-43(3)35(45)42-32(16-17-37)33(44)39-28(18-26-10-6-4-7-11-26)14-15-29(19-27-12-8-5-9-13-27)41-36(46)47-22-31-20-38-24-49-31/h4-13,20,23-25,28-29,32H,14-19,21-22,37H2,1-3H3,(H,39,44)(H,41,46)(H,42,45)/t28-,29-,32+/m1/s1

InChIキー

HYMRCMPXDULDOD-PUCLRWMGSA-N

異性体SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN)C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4

正規SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN)C(=O)NC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4

製品の起源

United States

準備方法

The synthesis of 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazole ring, followed by the introduction of the aminoethyl and phenylmethyl groups. The final steps involve the formation of the ester linkage and the incorporation of the tetraazatridecanoic acid backbone. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiazole and amine groups can be oxidized under specific conditions, leading to the formation of sulfoxides or nitroso compounds.

    Reduction: The carbonyl groups in the dioxo structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and amine groups are key functional moieties that enable binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application and target.

類似化合物との比較

Ritonavir (CAS: 155213-67-5)

Ritonavir shares a similar role as a CYP3A inhibitor in HIV therapy but differs structurally and pharmacologically:

Parameter Cobicistat Ritonavir
Molecular Formula C₄₀H₅₃N₇O₅S₂ C₃₇H₄₈N₆O₅S₂
Molecular Weight 776.03 g/mol 720.94 g/mol
Key Substituents Morpholinylethyl group at position 9 Hydroxy group at position 4
Therapeutic Use CYP3A inhibitor (no intrinsic antiviral activity) CYP3A inhibitor and protease inhibitor
Metabolism Non-enzymatic degradation Hepatic CYP3A4 metabolism
Drug-Drug Interactions Lower risk due to lack of enzyme induction Higher risk due to enzyme induction

Ritonavir’s hydroxy group at position 4 enhances its protease inhibitory activity but increases metabolic liability, necessitating higher doses. Cobicistat’s morpholinylethyl group improves selectivity for CYP3A, reducing off-target effects .

2,7,10,12-Tetraazapentadecanoic acid, 4-hydroxy-14-methyl-12-[[2-(1-methylethyl)-4-thiazolyl]methyl]-8,11-dioxo-3,6-bis(phenylmethyl)-,5-thiazolylmethyl ester, (3S,4S,6S)-

This compound (reported in ) shares 97.8% structural similarity with Cobicistat but is elongated by two methylene groups (pentadecanoic vs. tridecanoic backbone). Key differences include:

  • Extended backbone : Enhances binding to 3CLPro’s hydrophobic pockets.
  • Hydroxy group at position 4 : May improve solubility but reduce metabolic stability compared to Cobicistat.
  • Therapeutic Target : COVID-19 vs. HIV .

(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide

This compound (CAS: TRC-H825640-100MG) features:

  • Dimethylamide termini : Alter solubility and bioavailability.
  • Molecular Weight : Higher (C₄₆H₆₆N₈O₅S₂ vs. C₄₀H₅₃N₇O₅S₂), impacting pharmacokinetics .

Elvitegravir-Boosting Analogues

Compounds like GS-9350 (a synonym for Cobicistat) and Ritonavir analogues (e.g., A-84538) share overlapping roles but differ in:

  • Backbone rigidity: Cobicistat’s tridecanoic acid vs. Ritonavir’s cyclic ureas.
  • Synthetic Routes : Cobicistat is synthesized via microwave-assisted coupling, whereas Ritonavir requires multi-step enzymatic resolution .

Structural and Functional Insights

Impact of Substituents on Activity

  • Thiazolyl Groups : Essential for CYP3A binding in both Cobicistat and Ritonavir.
  • Phenylmethyl Groups : Enhance membrane permeability but may increase toxicity.
  • Morpholinylethyl vs. Hydroxy Groups : Morpholinylethyl improves metabolic stability, while hydroxy groups enhance solubility .

生物活性

2,7,10,12-Tetraazatridecanoic acid and its derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on one specific derivative: 2,7,10,12-Tetraazatridecanoic acid, 9-(2-aminoethyl)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3R,6R,9S) . The compound's structure suggests potential interactions with biological targets that may lead to therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its chemical reactivity and biological activity. The thiazole rings and the dioxo groups are particularly significant for their potential interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that derivatives of tridecanoic acid exhibit notable antibacterial properties. For instance, tridecanoic acid methyl ester (TAME) has been shown to disrupt cellular morphology in various bacterial strains such as Enterococcus faecalis and Salmonella enterica, leading to cell lysis at concentrations of 375 μg/ml and 750 μg/ml respectively . The mechanism involves binding to bacterial DNA gyrase B, which is crucial for DNA replication and maintenance .

Table 1: Antibacterial Activity of TAME

Bacterial StrainConcentration (μg/ml)Effect
E. faecalis375Cell lysis
S. enterica750Cell lysis
E. coliVariableDisruption of morphology

The biological activity of the compound can be attributed to its ability to interact with various cellular targets:

  • DNA Gyrase Inhibition : The compound binds to DNA gyrase B, causing conformational changes that inhibit bacterial DNA replication .
  • Cell Membrane Disruption : It induces autolysis in bacterial cells by disrupting membrane integrity .

Study on Antibacterial Efficacy

A study conducted by Misra et al. highlighted the antibacterial effects of TAME derived from Monochoria hastata. The study utilized agar-well diffusion methods to assess antibacterial activity against multiple strains. Results showed significant inhibition zones compared to standard antibiotics like ampicillin .

Antiviral Potential

Although direct studies on the antiviral effects of the specific compound are scarce, related compounds have been shown to inhibit HIV protease effectively . This opens avenues for further research into the antiviral properties of this derivative.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。